

A Technical Guide to the Physicochemical Properties of 1-Ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Ethyl-4-hydroxypiperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-ethylpiperidin-4-ol, a key heterocyclic compound relevant in medicinal chemistry and drug development. This document outlines its fundamental characteristics, details the experimental protocols for their determination, and presents a logical workflow for one of the key experimental procedures.

Core Physicochemical Properties

1-Ethylpiperidin-4-ol, also known as **N**-ethyl-4-hydroxypiperidine, is a substituted piperidine derivative. Understanding its physicochemical properties is crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1-ethylpiperidin-4-ol. It is important to note that while some experimental data for the closely related ketone analog, 1-ethyl-4-piperidone, is available, the data for 1-ethylpiperidin-4-ol is primarily based on computational models.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	PubChem[1]
Molecular Weight	129.20 g/mol	PubChem (Computed)[1]
XLogP3-AA (logP)	0.5	PubChem (Computed)[1]
Monoisotopic Mass	129.115364102 Da	PubChem (Computed)[1]
Topological Polar Surface Area	23.5 Å ²	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[1]
Rotatable Bond Count	1	PubChem (Computed)[1]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring key parameters.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Protocol: Capillary Method

- **Sample Preparation:** A small amount of the finely powdered, dry sample of 1-ethylpiperidin-4-ol is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2][3][4]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus.[2]
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[4]

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[\[4\]](#) A pure compound will exhibit a sharp melting point range of 0.5-1.0°C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol: Capillary Method (Siwoloboff's Method)

- Sample Preparation: A small volume (a few milliliters) of 1-ethylpiperidin-4-ol is placed in a small test tube or fusion tube.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end submerged.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[\[6\]](#)[\[8\]](#)
- Heating and Observation: The sample is heated gently. As the liquid's temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.[\[7\]](#) The heating is then discontinued, and the liquid is allowed to cool.
- Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[\[7\]](#)[\[9\]](#)

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 1-ethylpiperidin-4-ol, the pKa of its conjugate acid is determined.

Protocol: Potentiometric Titration

- Solution Preparation: A solution of 1-ethylpiperidin-4-ol of a known concentration (e.g., 1 mM) is prepared in water. The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[\[10\]](#)[\[11\]](#)

- Initial pH Adjustment: The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl) to a pH of approximately 1.8-2.0.[10][11]
- Titration: The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[10][11]
- pH Measurement: After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded using a calibrated pH meter.[10][11]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is in its protonated form.[12]

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its pharmacokinetic profile.

Protocol: Shake-Flask Method

- Phase Saturation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[13][14]
- Partitioning: A known amount of 1-ethylpiperidin-4-ol is dissolved in one of the pre-saturated phases. This solution is then mixed with a specific volume of the other pre-saturated phase in a flask.[13]
- Equilibration: The flask is shaken for a sufficient period (e.g., overnight) to allow the compound to partition between the two phases and reach equilibrium.[15]
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.[15]
- Concentration Analysis: The concentration of 1-ethylpiperidin-4-ol in both the 1-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[13]

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

Visualizations

The following diagram illustrates the experimental workflow for the determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Workflow for logP Determination by Shake-Flask Method.

Biological Context and Significance

Piperidine and its derivatives are common scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties. N-alkyl-4-hydroxypiperidines, the class of compounds to which 1-ethylpiperidin-4-ol belongs, have been investigated for a range of biological activities. Studies on related N-alkyl piperidine structures have shown potential anti-neuroinflammatory and antifungal activities.[17][18] The specific biological roles and signaling pathways directly involving 1-ethylpiperidin-4-ol are a subject for further research, but its structural motifs suggest it as a valuable building block for the synthesis of novel therapeutic agents.

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 1-Ethylpiperidin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294979#physicochemical-properties-of-1-ethylpiperidin-4-ol>]

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